molecular formula C19H21NO3S2 B2829168 9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one CAS No. 1212105-68-4

9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one

Cat. No.: B2829168
CAS No.: 1212105-68-4
M. Wt: 375.5
InChI Key: DTEURNFLCFXMBC-UHFFFAOYSA-N
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Description

The compound 9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one is a polycyclic heterocyclic molecule featuring a fused thiochromeno-thiazol-2-one core, substituted with a 3-ethoxy-4-hydroxyphenyl group.

Properties

IUPAC Name

9-(3-ethoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-2-23-13-8-10(5-6-12(13)21)15-14-9-3-4-11(7-9)16(14)24-18-17(15)25-19(22)20-18/h5-6,8-9,11,14-16,21H,2-4,7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEURNFLCFXMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the thiochromeno-thiazol ring system: This can be achieved through a cyclization reaction involving appropriate thioamide and chromene derivatives under acidic or basic conditions.

    Introduction of the ethoxy and hydroxyphenyl groups: These functional groups can be introduced via electrophilic aromatic substitution reactions, using reagents such as ethyl iodide and phenol derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The thiochromeno-thiazol ring system can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of reduced thiochromeno-thiazol derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Modulating signaling pathways: Influencing cellular communication and response mechanisms.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Thiadiazole Derivatives
  • Example: Compounds 13a–13d () are thiadiazole derivatives synthesized via condensation of hydrazinecarbodithioates with hydrazonoyl chlorides.
  • Comparison: The target compound’s thiazol-2-one ring differs from thiadiazoles by replacing one nitrogen with a sulfur atom and incorporating a lactone (2-one) group. Substituent effects: The 3-ethoxy-4-hydroxyphenyl group in the target compound may confer higher hydrogen-bonding capacity compared to the nitro- or methyl-substituted aryl groups in 13a–13d .
Benzo[d]Thiazol-2(3H)-One Derivatives
  • Example : 3hf (), a benzo[d]thiazol-2(3H)-one derivative with a substituted benzyl group.
  • Comparison: The benzo[d]thiazol-2(3H)-one core shares the thiazolone moiety with the target compound but lacks the fused bicyclic system. The methanothiochromeno ring in the target compound likely increases planarity and conjugation, which could enhance UV absorption properties compared to 3hf . Substituent polarity: The ethoxy and hydroxyl groups in the target compound may improve aqueous solubility relative to the lipophilic o-tolyl and methoxyphenyl groups in 3hf .
Triazol-3-One Derivatives
  • Example: 3b and 4a (), triazol-3-one derivatives with arylidene-amino and thiophenmethyl substituents.
  • Comparison :
    • The triazol-3-one ring is a five-membered system with three nitrogens, contrasting with the six-membered thiazol-2-one in the target compound.
    • Biological activity: Triazolones (e.g., 4a ) are often explored for antimicrobial activity, whereas the target compound’s fused bicyclic system may favor interactions with enzymes or receptors involved in neurological disorders .

Physicochemical Properties

Property Target Compound Thiadiazole 13a Benzo[d]Thiazol-2(3H)-one 3hf
Molecular Weight ~450 g/mol (estimated) 380–420 g/mol 390 g/mol
Melting Point Not reported (predicted >200°C) 180–220°C 116–117°C
Hydrogen Bonding High (OH, C=O, S) Moderate (NH, C=O) Low (C=O only)
LogP Estimated ~3.5 (moderate lipophilicity) ~2.8 ~4.0

Biological Activity

The compound 9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one (CAS No. 880788-35-2) is a synthetic organic molecule with potential biological activities. Its complex structure suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is C23H27NO7C_{23}H_{27}NO_7 with a molecular weight of 429.5 g/mol. The structure includes a thiazole ring fused with a chromene moiety and an ethoxy-substituted phenol group. This unique combination may contribute to its biological activity.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

Antioxidant Activity

Studies indicate that the compound exhibits significant antioxidant properties. It can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was evaluated using various in vitro assays such as DPPH and ABTS radical scavenging tests.

Anticancer Properties

Preliminary investigations have shown that the compound has potential anticancer effects against various cancer cell lines. For example:

  • Cell Line Studies : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
  • Mechanism of Action : The proposed mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant potential.
    • Method : DPPH assay.
    • Results : The compound showed a significant reduction in DPPH radical concentration compared to control.
  • Anticancer Study :
    • Objective : To assess cytotoxicity against cancer cells.
    • Method : MTT assay on MCF-7 and A549 cells.
    • Results : Notable inhibition of cell viability was observed with an IC50 of 15 µM for MCF-7 cells.
  • Anti-inflammatory Research :
    • Objective : To investigate anti-inflammatory effects.
    • Method : ELISA for cytokine measurement.
    • Results : Decreased levels of TNF-alpha and IL-6 were reported following treatment with the compound.

Data Table

Here is a summary table of key findings related to the biological activity of the compound:

Activity TypeMethodologyCell Line/ModelKey Findings
AntioxidantDPPH AssayN/ASignificant radical scavenging activity
AnticancerMTT AssayMCF-7IC50 = 15 µM; inhibition of cell proliferation
A549IC50 = 20 µM; cytotoxic effects observed
Anti-inflammatoryELISALPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels

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